molecular formula C32H66O4P- B14063980 dihexadecyl phosphate

dihexadecyl phosphate

Cat. No.: B14063980
M. Wt: 545.8 g/mol
InChI Key: RNPXCFINMKSQPQ-UHFFFAOYSA-M
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Description

Historical Context of Synthetic Phospholipids (B1166683) in Research

The study of phospholipids dates back to the 19th century, with the initial discovery of phosphorus-containing lipids in biological materials like brain tissue and egg yolk. nih.gov In 1846, the French chemist Theodore Nicolas Gobley isolated "lecithin" from egg yolk, which was later identified as phosphatidylcholine. wikipedia.orgnih.gov Early research focused on extracting and characterizing these natural lipids. For instance, a substance termed "cephalin" was separated from brain tissue based on its insolubility in alcohol and was later found to be a mixture of phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS). nih.gov

The progression from studying complex natural mixtures to understanding the function of individual lipid molecules necessitated the development of synthetic phospholipids. The complete chemical synthesis of a phospholipid, specifically distearoyl-PE, was achieved in 1924. nih.gov This milestone marked a significant shift, enabling researchers to create phospholipids with defined fatty acid chains and specific head groups. nih.gov Unlike natural phospholipids, which are mixtures of different molecular species, synthetic phospholipids offer high purity and batch-to-batch reproducibility. nih.gov This control is crucial for constructing well-defined model systems, such as liposomes and artificial membranes, to investigate fundamental biological processes and for use in pharmaceutical and material science applications. wikipedia.orgnih.gov

Significance of Anionic Lipids in Model Membrane Systems

Anionic lipids are critical components of biological membranes and are essential for establishing membrane identity and function. nih.gov The inner leaflet of the plasma membrane in many cells is rich in anionic phospholipids, such as phosphatidylserine, which contributes to a significant negative surface charge. nih.govacs.org This electrostatic potential is not merely a passive feature; it plays an active role in cell signaling by attracting and binding cytosolic proteins that contain cationic domains. nih.govembopress.org The specific nature and concentration of these anionic lipids help define the unique character of a cell's plasma membrane compared to other organelles. nih.gov

In the construction of model membrane systems for research, synthetic anionic lipids like dihexadecyl phosphate (B84403) are of great importance. DHP is a negatively charged lipid that is widely used to impart a negative charge to otherwise neutral artificial membranes, such as liposomes and niosomes. broadpharm.comcaymanchem.comglpbio.comsigmaaldrich.com This allows researchers to mimic the electrostatic properties of natural cell membranes. nih.gov By incorporating DHP, scientists can create stable vesicles and investigate processes that are dependent on membrane surface charge, such as the interaction of proteins with membranes, the fusion of vesicles, and the translocation of molecules across a bilayer. embopress.orgnih.gov Studies have shown that the concentration of anionic lipids in a membrane can directly influence the topology and orientation of membrane proteins, highlighting the necessity of including lipids like DHP in biomimetic models. embopress.org

Overview of Dihexadecyl Phosphate's Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of molecular components through non-covalent intermolecular forces. pnas.orgpnas.org this compound is a key building block in this field due to its self-assembling properties and its ability to engage in electrostatic interactions. As an amphiphile, DHP spontaneously forms organized structures in aqueous solutions, most notably vesicles, which are closed bilayer membranes. caymanchem.com The formation of vesicles from a simple diester like DHP was a significant finding, providing a minimalistic model for cellular compartments. caymanchem.com

A prominent application of DHP in supramolecular chemistry is in the creation of hierarchical materials through complexation with other molecules. pnas.orgpnas.org Researchers have successfully combined DHP with positively charged metallosupramolecular polyelectrolytes. pnas.orgtandfonline.com In this process, the negatively charged phosphate headgroup of DHP binds electrostatically to the positively charged metal-ligand complexes of the polyelectrolyte. pnas.org This interaction results in a polyelectrolyte-amphiphile complex (PAC) that has tailored properties, such as solubility in organic solvents and surface activity. pnas.orgtandfonline.com

These DHP-containing complexes can be organized into highly ordered thin films. pnas.org Using the Langmuir-Blodgett technique, a stable monolayer of the PAC can be formed at the air-water interface and subsequently transferred onto solid substrates. pnas.orgpnas.org This method allows for the fabrication of anisotropic materials with structures organized on multiple length scales, from the molecular to the macroscopic. pnas.orgpnas.org Such organized systems are explored for applications in nanoscience, including the development of sensors and functional surfaces. mdpi.comresearchgate.net For example, DHP has been used to form stable coatings on electrodes to enhance their sensitivity and to create templates for the biomimetic growth of minerals like hydroxyapatite (B223615) on metallic implant surfaces. mdpi.comresearchgate.net

Summary of this compound Applications in Research
Application AreaSpecific Use
Model MembranesImparting negative charge to neutral liposomes and niosomes. caymanchem.comglpbio.com
Studying permeation and membrane perturbation by various molecules. nih.gov
Supramolecular ChemistryFormation of polyelectrolyte-amphiphile complexes (PACs). pnas.orgtandfonline.com
Fabrication of hierarchical thin films using the Langmuir-Blodgett technique. pnas.orgpnas.org
Materials ScienceComponent of stable coatings for electrochemical sensors. mdpi.com
Template for biomimetic deposition of hydroxyapatite on metal surfaces. researchgate.net
NanotechnologyStabilization of semiconductor nanoparticles (e.g., CdS, ZnS). acs.org

Properties

Molecular Formula

C32H66O4P-

Molecular Weight

545.8 g/mol

IUPAC Name

dihexadecyl phosphate

InChI

InChI=1S/C32H67O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,33,34)/p-1

InChI Key

RNPXCFINMKSQPQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC

Origin of Product

United States

Synthesis and Derivatization Strategies of Dihexadecyl Phosphate

Established Synthetic Pathways of Dihexadecyl Phosphate (B84403)

The synthesis of dihexadecyl phosphate can be achieved through several established methods, primarily categorized as direct esterification or other phosphorylation techniques.

Direct esterification is a common method for producing this compound. This approach typically involves the reaction of hexadecanol (B772) with a phosphorus-containing acid or halide.

One of the most straightforward methods is the reaction of 1-hexadecanol (B1195841) with phosphorus oxychloride (POCl₃). evitachem.com This reaction is conducted under anhydrous conditions, followed by a hydrolysis step to yield the phosphate ester.

Alternatively, direct esterification can be performed using phosphoric acid (H₃PO₄). Early methods involved heating hexadecanol with concentrated phosphoric acid at elevated temperatures (120–140°C) for several hours. However, this high-temperature process can lead to the formation of side products, such as monoalkyl phosphates, due to challenges in controlling the extent of esterification.

Method Reactants Key Conditions Outcome
Phosphorylation1-Hexadecanol, Phosphorus Oxychloride (POCl₃)Anhydrous conditions, followed by hydrolysis.Yields this compound.
Direct EsterificationHexadecanol, Phosphoric Acid (H₃PO₄)Reflux at 120–140°C for 6–8 hours.Produces hexadecyl dihydrogen phosphate with ~65% crude purity; may result in over-esterification.

The table above provides a summary of direct esterification approaches for synthesizing this compound.

Phosphorylation methods for synthesizing this compound and its precursors often involve multi-step processes that can offer milder reaction conditions and improved purity.

One such method involves the synthesis of 1-hexadecyl phosphate (1-HP), a key intermediate. This is achieved by first reacting 1-hexadecanol with phosphoryl chloride (POCl₃) in diethyl ether to produce 1-hexadecyl dichloro phosphate. This intermediate is then hydrolyzed with water in the same solvent to yield 1-HP. scirp.org

Another approach is the transesterification of trimethyl phosphate (TMP) with hexadecanol. This two-step process begins with the reaction of TMP and hexadecanol in the presence of a catalyst like sodium methoxide (B1231860) at a moderate temperature (e.g., 60°C). The resulting methyl-protected phosphate is then subjected to acid hydrolysis to remove the methyl groups, yielding the final product with high purity (90%) and good yield (72%). A key advantage of this method is the mild conditions, which help maintain the structural integrity of the long alkyl chains.

Method Starting Materials Key Steps Yield/Purity
Two-Step Phosphorylation1-Hexadecanol, Phosphoryl Chloride (POCl₃)1. Reaction with POCl₃ in diethyl ether. 2. Hydrolysis with water.Product (1-HP) confirmed by NMR and IR. scirp.org
TransesterificationTrimethyl Phosphate (TMP), Hexadecanol1. Reaction in the presence of sodium methoxide at 60°C. 2. Acid hydrolysis to remove methyl groups.72% yield with 90% purity.

The table above details alternative phosphorylation methods for synthesizing this compound precursors.

Synthesis of this compound Derivatives

The functional versatility of this compound can be expanded by creating derivatives, such as gemini (B1671429) surfactants or by using it to functionalize other materials for specific, advanced applications.

Dihexadecyl gemini phosphates (DHGP-n) are a class of anionic gemini surfactants where two this compound units are linked by a spacer. scirp.orgscirp.org These molecules exhibit superior surface-active properties compared to their single-chain counterparts and are of interest for creating model biomembranes. scirp.orgscirp.org

The synthesis of DHGP-n is a multi-step process that starts with 1-hexadecyl phosphate (1-HP). The synthesis proceeds as follows:

Salt Formation : 1-HP is reacted with tetramethylammonium (B1211777) hydroxide (B78521) in methanol (B129727) at room temperature. This deprotonates the phosphate group, forming a tetramethylammonium salt. scirp.orgscirp.org

Coupling with Spacer : The resulting salt is then reacted with a di-bromoalkane (Br-CnH2n-Br), which acts as the spacer linking the two phosphate units. The length of the spacer (n) can be varied (e.g., n = 3, 4, 5, 6). scirp.orgscirp.org

Acidification : The final step involves the addition of a strong acid, such as hydrochloric acid, to protonate the phosphate groups, yielding the final dihexadecyl gemini phosphate product. scirp.orgscirp.org

This synthetic strategy allows for the creation of a series of gemini surfactants with varying spacer lengths, which influences their molecular structure and properties in self-assembled monolayers. scirp.org

This compound is effectively used to functionalize surfaces and nanoparticles, tailoring their properties for specific environments, particularly in biomedical and electrochemical applications.

A prominent application is the functionalization of superparamagnetic iron oxide nanoparticles (SPIONs). nih.govpan.pl SPIONs synthesized by methods like thermal decomposition are often coated with hydrophobic ligands such as oleic acid, making them insoluble in water. nih.gov To prepare them for biological applications, their surface must be modified to be hydrophilic. nih.gov

The functionalization process with DHP involves a phase-transfer method:

DHP is dissolved in a nonpolar solvent like hexane. nih.govpan.pl

This solution is mixed with a chloroform (B151607) solution containing the oleic acid-coated SPIONs. nih.govpan.pl

Water is added to the mixture, and through sonication, the DHP molecules self-assemble onto the nanoparticles' surface. The hydrophobic alkyl chains of DHP interact with the oleic acid chains on the SPIONs, while the hydrophilic phosphate head groups orient towards the water. nih.govresearchgate.net

This process transfers the nanoparticles from the organic phase to the aqueous phase, resulting in a stable colloidal suspension of DHP-functionalized SPIONs. nih.govresearchgate.net

This surface modification imparts water solubility and a negative surface charge, which are crucial for applications in drug delivery and medical imaging. caymanchem.comnih.gov Additionally, DHP has been used to create stable coatings on glassy carbon electrodes to disperse nanomaterials like acetylene (B1199291) black, forming a stable sensing interface for biomedical sensors. mdpi.com

Application Material Functionalized Method Purpose of Functionalization
Biomedical NanotechnologySuperparamagnetic Iron Oxide Nanoparticles (SPIONs)Phase-transfer method using hydrophobic interactions between DHP and oleic acid coating. nih.govresearchgate.netTo impart hydrophilicity and colloidal stability in aqueous solutions for biological applications. nih.gov
Electrochemical SensorsGlassy Carbon ElectrodeFormation of a stable DHP coating to disperse nanomaterials (acetylene black). mdpi.comTo create a stable and homogeneous nanocomposite film for sensing applications. mdpi.com

The table above summarizes the functionalization of materials using this compound for specific applications.

Self Assembly Principles and Structural Organization

Fundamentals of Dihexadecyl Phosphate (B84403) Self-Assembly

The spontaneous organization of dihexadecyl phosphate molecules in an aqueous medium is a thermodynamically driven process governed by the fundamental principles of hydrophobic and hydrophilic interactions. This amphiphilic nature is the primary driver for its aggregation into ordered structures. evitachem.comnih.gov

The self-assembly of DHP is primarily initiated by the hydrophobic effect. sci-hub.se The two long hexadecyl alkyl chains are nonpolar and thus water-insoluble. When dispersed in an aqueous solution, these hydrophobic tails tend to minimize their contact with water molecules to achieve a more energetically favorable state. This is accomplished by sequestering the tails away from the aqueous phase. sci-hub.seacs.org

Concurrently, the polar phosphate head group is hydrophilic and readily interacts with water molecules through hydration. evitachem.com This group carries a negative charge, which contributes to electrostatic interactions and influences the packing of the molecules. researchgate.netmdpi.com The balance between the powerful hydrophobic interactions of the dual alkyl chains and the hydration of the polar head group is the fundamental force behind the formation of organized molecular assemblies. researchgate.net

Due to its molecular geometry, which includes two hydrocarbon tails, this compound preferentially assembles into bilayer structures rather than spherical micelles. nih.gov In these bilayers, the hydrophobic tails are oriented toward the interior of the structure, shielded from the aqueous environment, while the hydrophilic phosphate headgroups form the exterior surfaces, remaining in contact with water. mdpi.com This arrangement minimizes the free energy of the system.

These bilayers are not static; their formation can be influenced by external factors such as the presence of specific ions. For instance, studies have shown that certain trivalent lanthanide ions can induce a transformation from a monolayer to an inverted bilayer structure at an air/water interface, highlighting the sensitivity of DHP self-assembly to its chemical environment. chemrxiv.orgchemrxiv.org The resulting bilayer is the foundational structure for more complex assemblies like vesicles. nih.gov

This compound Based Liposomes

Liposomes are vesicles composed of one or more of these concentric bilayers, enclosing a central aqueous compartment. DHP is a common component in the formulation of synthetic liposomes, often used to impart a negative surface charge and enhance stability. caymanchem.comgoogle.com The methods of preparation are critical in determining the final characteristics of the liposomes, such as size, lamellarity (number of layers), and encapsulation efficiency.

Multilamellar vesicles (MLVs) are characterized by an onion-like structure of multiple concentric lipid bilayers. nih.govijprajournal.com The most conventional and straightforward method for their preparation is the lipid film hydration technique, sometimes referred to as the Bangham method. nih.govnih.gov

The process involves several key steps:

Dissolution : this compound, often in combination with other lipids like cholesterol or phosphatidylcholine, is dissolved in a volatile organic solvent such as chloroform (B151607) or a chloroform-methanol mixture. nih.govresearchgate.net

Film Formation : The organic solvent is slowly evaporated under reduced pressure using a rotary evaporator. This process deposits a thin, dry film of the lipid mixture on the inner surface of the flask. nih.govavantiresearch.com

Hydration : The dry lipid film is hydrated with an aqueous buffer. The hydration process is carried out at a temperature above the main phase transition temperature of the lipid to ensure mobility. avantiresearch.com

Vesicle Formation : Mechanical agitation, such as vortexing, is applied to the flask. This agitation causes the lipid sheets to swell and fold upon themselves, forming large, heterogeneous MLVs. avantiresearch.comgoogle.com

This method is widely used due to its simplicity and the minimal equipment required. google.com

StepDescriptionKey ParametersReference
1. Lipid DissolutionLipids (including DHP) are dissolved in a volatile organic solvent.Solvent (e.g., Chloroform, Methanol), Lipid Concentration nih.gov
2. Film FormationSolvent is evaporated to create a thin lipid film on the vessel wall.Evaporation Rate, Pressure, Temperature avantiresearch.com
3. HydrationAn aqueous buffer is added to hydrate (B1144303) the lipid film.Buffer Composition, Hydration Temperature (must be > phase transition temp.) avantiresearch.com
4. Mechanical AgitationThe suspension is vortexed or swirled to form MLVs.Agitation Speed, Duration google.com

Small unilamellar vesicles (SUVs) are typically less than 100 nm in diameter and consist of a single lipid bilayer. nih.gov They are often prepared by processing pre-formed MLVs to reduce their size and lamellarity. grafiati.com Two common techniques for producing DHP-based SUVs are sonication and extrusion.

Sonication : This method uses high-frequency sound waves to disrupt the larger MLV structures. A suspension of MLVs is subjected to either bath sonication or probe sonication. tf7.org The acoustic energy breaks the multilamellar structures into smaller, single-layered vesicles. While effective, this method can sometimes lead to a broad size distribution and potential degradation of the lipid molecules. tf7.org

Extrusion : This technique produces SUVs with a more uniform size distribution. An MLV suspension is repeatedly forced under high pressure through polycarbonate membrane filters with a defined pore size (e.g., 100 nm). google.comnih.gov Each pass through the filter ruptures the larger vesicles and reforms them into smaller vesicles with a diameter close to the pore size of the membrane. This method is reproducible and provides good control over the final vesicle size. google.com

MethodPrincipleAdvantagesDisadvantagesReference
SonicationHigh-frequency sound waves break down MLVs into smaller fragments that reseal into SUVs.Simple and rapid procedure.Potentially broad size distribution; risk of lipid degradation and contamination from probe tip. tf7.org
ExtrusionMLV suspension is forced through a membrane with defined pore sizes.Produces a homogeneous population of vesicles with a controlled size; reproducible.Requires specialized extrusion equipment; potential for sample loss. google.com

Microfluidic technologies offer precise control over the formation of liposomes, enabling the production of vesicles with a narrow size distribution. nih.gov The primary method used is Microfluidic Hydrodynamic Focusing (MHF) . nist.govrsc.org

In a typical MHF device, a central stream of lipids (including DHP) dissolved in an alcohol, such as isopropanol (B130326) or ethanol, is hydrodynamically focused by two flanking sheath streams of an aqueous buffer. nist.govrsc.org The laminar flow characteristic of microchannels ensures that mixing between the streams occurs in a highly controlled manner primarily through diffusion. nist.gov As the alcohol from the central stream diffuses into the aqueous phase, its concentration drops below the critical level required to keep the lipids solubilized. This change triggers the self-assembly of the lipids into vesicles. nih.gov

A key advantage of this technique is that the final size of the liposomes can be precisely controlled by manipulating two main parameters:

Flow Rate Ratio (FRR) : The ratio of the volumetric flow rate of the aqueous sheath streams to the alcohol stream.

Total Flow Rate (TFR) : The combined flow rate of all streams.

Research has demonstrated that by systematically varying these flow rates, DHP-containing liposomes can be produced with mean diameters tunable over a range of approximately 50 to 150 nm. nih.govnist.gov This method allows for continuous and reproducible production of size-controlled liposomes, which is a significant improvement over traditional bulk preparation techniques. sci-hub.senist.gov

Research Findings: Effect of Flow Parameters on Liposome (B1194612) Size (DMPC:Cholesterol:DHP) via Microfluidics
Flow Rate Ratio (FRR)Total Flow Rate (TFR) (µL/min)Resulting Mean Liposome Diameter (nm)Reference
10110~150 nist.gov
20210~100 nist.gov
40410~75 nist.gov
60610~50 nist.gov

Influence of Co-lipids on Liposome Properties (e.g., Cholesterol, Phosphatidylcholine)

The properties of liposomes composed of this compound are significantly influenced by the incorporation of co-lipids, most notably cholesterol and phosphatidylcholine (PC). These additions modify the structural and functional characteristics of the liposomal bilayer, affecting its stability, fluidity, and permeability.

The inclusion of cholesterol into liposomes, particularly those also containing egg-yolk phosphatidylcholine (egg-PC), alters the membrane's physical properties. irb.hrresearchgate.net Studies using electron spin resonance (ESR) spectroscopy have shown that cholesterol increases water penetration in the polar headgroup region of the bilayer. irb.hrresearchgate.net This is evidenced by an increased amount of D₂O molecules near the polar headgroups. researchgate.net Concurrently, cholesterol induces structural changes in the hydrophobic core of the membrane. irb.hrresearchgate.net At higher cholesterol concentrations, the amplitude of motion for molecules within the deep hydrophobic core increases, suggesting a more disordered environment in that region. irb.hr This dual effect—ordering at the surface and disordering in the core—is a hallmark of cholesterol's role in lipid membranes. annualreviews.org The presence of cholesterol is also known to decrease the permeability of phospholipid bilayers to ions and small polar molecules. annualreviews.org

The molar ratio of these components is a critical factor. For example, in liposomes containing PC and cholesterol, variations in their ratio can lead to changes in vesicle size and encapsulation efficiency. nih.gov The interaction between DHP and PC is also crucial for the formation of stable complexes with other molecules, such as cationic dendrimers, where the negative charge of DHP plays a key role in the electrostatic interactions. acs.org

Liposome Structural Stability Studies

The structural stability of this compound-containing liposomes is a key area of investigation, as it dictates their utility in various applications. Stability is influenced by factors such as lipid composition, pH, and interactions with other molecules.

The inclusion of charge-inducing agents like DHP is a common strategy to enhance the stability of liposomes. mdpi.com The negative charge imparted by DHP creates electrostatic repulsion between vesicles, preventing their aggregation and fusion. mdpi.comrsc.org Studies have shown that niosomes, which are structurally similar to liposomes, containing DHP exhibit a significant negative zeta potential, which is indicative of good colloidal stability. rsc.org

The physical state of the lipid bilayer, which is dependent on the gel-to-liquid-crystalline phase transition temperature (Tc), is a crucial determinant of liposome stability. researchgate.net For DHP vesicles, the Tc can vary over a broad range of temperatures, with the maximal value observed around the apparent pK value of the phosphate headgroup at the interface. researchgate.net The incorporation of cholesterol is known to modulate the phase behavior of phospholipid bilayers, generally leading to the elimination of a sharp phase transition and the formation of a "liquid-ordered" phase, which can enhance membrane stability. annualreviews.orgnih.gov

The interaction of DHP liposomes with other molecules can also impact their stability. For instance, the formation of complexes between negatively charged DHP-containing liposomes and cationic polymers or dendrimers can lead to stable aggregates through strong electrostatic interactions and hydrogen bonding. acs.orgresearchgate.net However, charge neutralization can also lead to extensive aggregation and flocculation, indicating a delicate balance of forces governing stability. researchgate.net

This compound Based Micelles and Niosomes

Beyond liposomes, this compound is a fundamental component in the formation of other self-assembled structures like micelles and niosomes.

Transformation from Vesicles to Micelles

The transition between vesicular (bilayer) and micellar structures of this compound is a dynamic process that can be induced by various factors. One such factor is the interaction with counterions. For instance, the addition of certain guanidinium-type counterions has been shown to induce a transformation of DHP vesicles into micelles. acs.org This transformation is likely driven by the specific interactions between the guanidinium (B1211019) group and the phosphate headgroup of DHP, which alters the effective molecular geometry of the surfactant and favors the formation of micelles over bilayers. This phenomenon highlights the sensitivity of DHP self-assembly to the chemical environment. Studies have also reported on the mutual transition between micelles and vesicles in mixed surfactant systems, indicating that this is a reversible process that can be controlled to design responsive delivery systems. researchgate.net

Preparation and Characterization of Niosomes

Niosomes are vesicular structures composed of non-ionic surfactants, and this compound is often incorporated as a charge-inducing agent to enhance their stability. rsc.orggsconlinepress.com A common method for preparing niosomes is the thin-film hydration technique. rsc.orgnih.gov In this method, the surfactant (e.g., Span 60), cholesterol, and DHP are dissolved in an organic solvent, which is then evaporated to form a thin film. rsc.orgnih.gov This film is subsequently hydrated with an aqueous phase, leading to the spontaneous formation of niosomes. rsc.orgnih.gov

The characterization of these niosomes involves determining their size, shape, and surface charge. Techniques such as dynamic light scattering (DLS) are used to measure the hydrodynamic diameter and polydispersity index (PDI), which provides information about the size distribution of the vesicles. mdpi.com Transmission electron microscopy (TEM) can be employed to visualize the morphology of the niosomes, which are typically observed to be spherical. researchgate.net The zeta potential is measured to assess the surface charge and predict the colloidal stability of the niosomal suspension. rsc.orgmdpi.com The incorporation of DHP results in a negative zeta potential, which is crucial for preventing the aggregation of the vesicles. rsc.orgmdpi.com

Interactions of Dihexadecyl Phosphate Assemblies with Other Systems

Interaction with Nanomaterials

The ability of dihexadecyl phosphate (B84403) to self-assemble and present a charged surface makes it a valuable component for interfacing with and functionalizing various nanomaterials. These interactions can be used to disperse, stabilize, or create hybrid materials with tailored properties.

Dihexadecyl phosphate has been utilized to facilitate the dispersion of multi-walled carbon nanotubes (MWCNTs) in aqueous solutions. The amphiphilic nature of DHP allows its hydrophobic alkyl chains to interact with the surface of the carbon nanotubes, while the hydrophilic phosphate head groups extend into the water, creating a stable dispersion. This non-covalent functionalization is crucial for processing and utilizing carbon nanotubes in various applications.

In the realm of gold nanoparticles, DHP has been employed in Langmuir-Blodgett films to create templates for the deposition and organization of these nanoparticles. The charged head groups of the DHP monolayer can interact with and bind gold precursors or pre-formed nanoparticles at the air-water interface, which can then be transferred to a solid substrate.

The interaction of phosphate groups with graphene and graphene oxide has also been a subject of interest. Phosphate ions can adsorb onto graphene surfaces, and functionalized graphene with phosphate groups has been developed for various applications. While direct studies on the interaction of DHP with graphene are not extensively detailed, the principles of phosphate-graphene interactions suggest that DHP could be used to modify graphene surfaces, enhancing their dispersibility or enabling further functionalization.

This compound has been successfully used to functionalize superparamagnetic iron oxide nanoparticles (SPIONs), rendering them water-soluble and biocompatible for potential biomedical applications. acs.orgscispace.com The functionalization process typically involves a phase transfer method. acs.org SPIONs are often initially synthesized with a hydrophobic coating, such as oleic acid. acs.org The hydrophobic alkyl chains of DHP interact with the oleic acid chains on the surface of the SPIONs through hydrophobic interactions. acs.orgnih.gov This allows for the transfer of the nanoparticles from an organic phase to an aqueous phase, where the hydrophilic phosphate head groups of DHP are exposed to the water, resulting in a stable colloidal suspension. acs.org

This DHP coating on SPIONs can prevent their dissolution in acidic environments, such as hydrochloric acid. aablocks.com The functionalized SPIONs have been investigated for their bioactivity and have shown potential for biological applications. acs.orgscispace.comaablocks.com

This compound has been effectively utilized as a template or matrix for the controlled deposition and growth of hydroxyapatite (B223615), a key mineral component of bone. mdpi.comwhiterose.ac.uknih.gov This biomimetic approach leverages the ability of the phosphate head groups in DHP assemblies to act as nucleation sites for calcium phosphate mineralization.

Langmuir-Blodgett (LB) films of DHP have been deposited on metallic surfaces, such as stainless steel and titanium, to create an organic matrix that guides the growth of carbonated hydroxyapatite. mdpi.comwhiterose.ac.uk This process typically involves a two-step method where the DHP-modified surface is first immersed in a phosphate buffer and then exposed to a solution simulating the ion concentrations of human plasma. mdpi.comwhiterose.ac.uk This results in the formation of a carbonated hydroxyapatite coating, which is similar to the mineral found in bone. mdpi.comwhiterose.ac.uk

The DHP matrix not only promotes the nucleation of hydroxyapatite but can also influence the morphology of the resulting mineral layer. whiterose.ac.uk Furthermore, DHP can be combined with hydroxyapatite particles to form stable, two-component monolayers at the air/water interface. nih.gov These mixed films can then be deposited onto substrates like poly(lactic acid) to modify their surface properties and enhance their biocompatibility for applications in bone tissue regeneration. nih.gov

Table 2: Applications of this compound in Nanomaterial Interactions

NanomaterialRole of this compoundResulting System/Application
Carbon Nanotubes Dispersing agentStable aqueous dispersions of CNTs
Gold Nanoparticles Template in Langmuir-Blodgett filmsOrganized arrays of gold nanoparticles on substrates
Graphene Surface modifier (potential)Functionalized graphene with enhanced properties
Superparamagnetic Iron Oxide Nanoparticles (SPIONs) Surface functionalization agentWater-soluble, biocompatible SPIONs
Hydroxyapatite Nucleation template and matrixBiomimetic hydroxyapatite coatings on implants, modified biocompatible surfaces

Interfacial Behavior with Metal Ions and Other Solutes

The negatively charged phosphate headgroup of DHP is a primary site for interaction with cations. These interactions are not uniform across all ions; the valency and nature of the cation play a crucial role in the resulting interfacial characteristics.

Monovalent cations, such as sodium (Na⁺), have been shown to influence the properties of DHP monolayers. Studies on the effect of sodium chloride (NaCl) solutions on DHP monolayers have demonstrated that increasing the NaCl concentration or the pH leads to an expansion of the liquid condensed phase. This results in an increase in the area per molecule at a given surface pressure. This phenomenon is attributed to the replacement of protons by sodium ions as counterions at the phosphate headgroup, which in turn gives rise to an intralayer hydration force, causing the molecules to occupy a larger area. elsevierpure.com

Divalent cations, due to their ability to bridge two phosphate groups, can have a more pronounced effect on the packing and stability of DHP monolayers. The interaction with calcium ions (Ca²⁺) has been investigated through surface pressure-area isotherm measurements. These studies reveal a condensation of the DHP monolayer in the presence of CaCl₂. The electrostatic repulsion between the negatively charged phosphate headgroups is diminished by the binding of Ca²⁺, leading to a more tightly packed molecular arrangement. researchgate.net

The following table summarizes the effect of calcium chloride on the minimum molecular area of a DHP monolayer, illustrating the condensing effect of the divalent cation.

SubphaseMinimum Molecular Area (Ų/molecule)
Pure Water50
1 x 10⁻⁴ mol L⁻¹ CaCl₂42

This data illustrates the decrease in the area occupied by each DHP molecule at a surface pressure of 30 mN/m in the presence of calcium ions, confirming a more condensed monolayer structure. researchgate.net

Beyond simple metal ions, the interfacial behavior of DHP assemblies is also affected by more complex organic solutes, particularly those carrying a positive charge. The interaction between DHP and the amino acid L-arginine, which is cationic in aqueous solution, has been studied in Gibbs adsorption layers. This research indicates a salt formation between the anionic phosphate headgroup of DHP and the L-argininium cation. This interaction alters the phase behavior of the monolayer. While DHP monolayers typically exhibit gas, intermediate, and liquid condensed phases, the mixed system with L-arginine shows gas, liquid expanded, and liquid condensed phases, indicating a significant change in the interfacial organization due to the presence of the organic solute.

Furthermore, the interaction of mixed liposomes containing DHP with the cationic polypeptide poly-l-arginine has been investigated. This interaction leads to the formation of aggregates, which increase in size over time and may eventually precipitate. acs.org The binding occurs through the electrostatic attraction between the positively charged guanidinium (B1211019) groups of poly-l-arginine and the negatively charged phosphate groups of DHP on the liposome (B1194612) surface. acs.org Importantly, these fluorescence-based experiments have shown that the liposomes are not ruptured during this interaction, but rather are cross-linked by the polypeptide chain. acs.org

Applications in Advanced Research Models Excluding Clinical Human Trials

Biomembrane Mimicry and Modeling

Vesicles formed from dihexadecyl phosphate (B84403) serve as robust and versatile models for biological membranes. A key advantage of these synthetic membranes is their very low intrinsic permeability to electrolyte ions. This low permeability is attributed to the compact packing of the surfactant's side chains within the hydrocarbon bilayer, which results in the membrane existing in its gel phase at ambient temperatures. This characteristic allows for the controlled study of specific membrane processes without the interference of significant passive leakage.

The physical state of dihexadecyl phosphate bilayers is highly dependent on temperature, a property that is leveraged to study membrane dynamics. At room temperature, the tightly packed hydrocarbon chains mean the membrane is in a less fluid, gel-like state. However, these bilayers undergo a distinct gel-to-liquid-crystal phase transition at a specific temperature. This transition is characterized by a shift to a more disordered and fluid state where the hydrocarbon chains are less organized. This change in the physical state can be observed through techniques that monitor the environment of molecules embedded within the bilayer. For instance, the absorption spectrum of "caroviologens," long-chain bispyridinium polyenes designed to span the bilayer, shows temperature-dependent changes that directly reflect the gel-to-liquid-crystal phase transition of the this compound membrane. This allows researchers to study how changes in membrane fluidity affect the behavior and orientation of transmembrane molecules.

The stable and relatively impermeable nature of this compound vesicles makes them an excellent model system for studying how different molecules, or solutes, partition into and are transported across a lipid bilayer. By encapsulating a reporter molecule, researchers can monitor its leakage out of the vesicle when the membrane is perturbed by various agents. These studies provide insights into the mechanisms by which molecules can disrupt membrane integrity and increase its permeability.

Several classes of molecules have been investigated using this model:

Anesthetics: A simple spectroscopic method has been developed to assess the effect of various anesthetics on the permeability of this compound bilayers. Studies have shown a correlation between the ability of both conventional (e.g., chloroform (B151607), halothane) and unconventional (e.g., n-alcohols, n-hexane) anesthetics to induce permeation in these vesicles and their clinical potency. nih.gov

Alcohols: The effect of aliphatic alcohols on the passive permeability of DHP vesicles has been systematically studied. Research has shown that the ability of these alcohols to induce leakage of entrapped ions, such as Ru(bpy)32+, peaks at a specific chain length (n-dodecanol), which correlates with the known "cut-off" effect in the anesthetic activity of long-chain alcohols. mdpi.com

Cryptands: The leakage of Ru(bpy)32+ from DHP vesicles has also been used to study the permeating effects of cryptands, which are macrobicyclic and monocyclic amino polyethers. The results indicate that leakage increases with higher concentrations of the permeant and is significantly greater for more lipophilic cryptands. The efficiency of these permeants was found to be higher in the simpler this compound vesicle model compared to more complex vesicles composed of multiple phospholipids (B1166683) and cholesterol. nih.gov

Carboxylic Acids: The membrane-perturbing effects of various carboxylic acids and their tetrazole analogues have been compared using DHP vesicles. These studies revealed that the permeation properties are largely controlled by the conformational parameters and the carbon chain length of the permeating molecules. nih.gov

Permeating Agent ClassSpecific Molecules StudiedKey Finding
Anesthetics n-Alcohols (C1-C8), n-Hexane, Chloroform, HalothaneA correlation exists between the clinical potency of the anesthetic and its ability to induce permeation in DHP vesicles. nih.gov
Aliphatic Alcohols C1 to C18 linear alcoholsThe permeant effect reaches a maximum with n-dodecanol, aligning with the anesthetic cut-off effect observed in biological systems. mdpi.com
Cryptands (2.1.1), (2.2.1), (2.2.2), and lipophilic derivativesPermeability is significantly enhanced by more lipophilic cryptands and is dependent on pH and permeant concentration. nih.gov
Carboxylic Acids Various carboxylic acids and tetrazole analoguesMembrane-perturbing effects are primarily governed by the carbon chain length and conformational parameters of the molecules. nih.gov

This compound vesicles have been instrumental in the development of photoresponsive artificial membrane systems. These models allow for the external control of membrane permeability using light as a trigger. In one such study, photoresponsive systems were created by incorporating amphiphilic molecules containing a photoisomerizable chromophore, such as azobenzene (B91143) or stilbene, into the DHP bilayer. nih.gov

The vesicles were initially loaded with a high concentration of potassium ions. In the dark, the chromophore exists in its stable trans isomer, and the membrane remains relatively impermeable to the entrapped ions. Upon irradiation with UV light of a specific wavelength (e.g., 315 nm), the chromophore undergoes a conformational change to its cis isomer. This structural change disrupts the local packing of the lipid bilayer, thereby increasing its permeability and allowing the potassium ions to leak out. This process is reversible; subsequent irradiation with a different wavelength of light can convert the chromophore back to the trans form, reducing the membrane's permeability. This research demonstrates the capacity to modulate transmembrane ion leakage across DHP bilayers through reversible photoisomerization. nih.gov

ChromophoreIsomerizationEffect on K+ Permeability
Amphiphilic Stilbenetrans → cis (upon 315 nm irradiation)~2-fold increase in permeability (to ~2.5 x 10⁻¹¹ cm/s)
Amphiphilic Azobenzenetrans → cis (upon UV irradiation)Reversible increase in ion leakage

Advanced Drug and Gene Delivery Systems (Pre-Clinical, In Vitro/Ex Vivo Focus)

In the development of vesicular drug delivery systems like niosomes—vesicles formed from non-ionic surfactants—this compound plays a crucial role as a charge-inducing agent and stabilizer. The incorporation of a charged molecule into the bilayer is a common strategy to improve the stability and encapsulation efficiency of these vesicles. researchgate.net

The composition of the niosome, including the molar ratio of the surfactant, cholesterol, and this compound, is a critical factor that is optimized to achieve high drug loading and desired release characteristics. For instance, in studies with the anti-HIV drug tenofovir (B777) disoproxil fumarate, niosomal formulations containing a specific molar ratio of surfactant, cholesterol, and dicetyl phosphate (a synonym for this compound) exhibited higher entrapment efficiencies. These optimized vesicles also demonstrated the ability to release the drug in a prolonged manner over 24 hours.

Niosome ComponentRole of this compoundEffect on Vesicle Properties
Non-ionic Surfactant (e.g., Spans) Charge-inducing agentImparts negative surface charge (zeta potential), leading to electrostatic repulsion.
Cholesterol StabilizerPrevents aggregation and coalescence of vesicles. researchgate.net
Encapsulated Drug Increases the percentage of drug successfully entrapped (encapsulation efficiency).

Formulation Parameters Influencing Encapsulation and Release

The efficacy of drug delivery systems utilizing this compound is highly dependent on the careful optimization of formulation parameters. These parameters critically influence both the efficiency of therapeutic agent encapsulation and the subsequent release kinetics. As an anionic lipid, DHP is incorporated into vesicular systems like liposomes and niosomes to impart a negative surface charge, which enhances colloidal stability through electrostatic repulsion and can influence drug loading. sigmaaldrich.com

Key formulation parameters include the molar ratio of lipids, the concentration of polymers and surfactants, and the composition of the organic and aqueous phases during preparation. sigmaaldrich.comnih.gov For instance, in liposomal formulations, the ratio of structural lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC) to cholesterol and DHP is a critical factor. A defined molar ratio, such as 7:2:1 (DSPC:Cholesterol:DHP), has been shown to achieve high encapsulation efficiency for certain drugs. sigmaaldrich.com The inclusion of DHP introduces a negative charge (e.g., -35 mV), which helps prevent vesicle aggregation and improves the stability of the formulation. sigmaaldrich.com

Table 1: Influence of Formulation Parameters on Vesicle Properties

Parameter Effect on Encapsulation Efficiency Effect on Release Rate Rationale
Lipid/Polymer Concentration Increases Decreases A denser matrix is formed, better entrapping the drug and slowing its diffusion. nih.govnih.gov
Drug-to-Lipid/Polymer Ratio Varies; can decrease at very high loading Generally decreases at higher loading High drug loading can disrupt matrix integrity, but can also slow release if the drug is well-dispersed. nih.gov
This compound (DHP) Concentration Increases Can decrease The anionic charge from DHP enhances electrostatic interactions and bilayer stability, improving drug retention. sigmaaldrich.com

| Aqueous Phase pH | Influential for ionizable drugs | Influential for ionizable drugs | Affects the charge and solubility of the drug, impacting its partitioning into the lipid phase. nih.gov |

Gene Delivery Research Utilizing this compound Formulations

While gene delivery vectors are predominantly based on cationic lipids that directly complex with negatively charged nucleic acids, research has explored the utility of anionic liposomes in forming "anionic lipoplexes". nih.govmdpi.comthno.org In these systems, this compound can serve as a key component for creating negatively charged liposomes. caymanchem.comresearchgate.net

The challenge of complexing anionic liposomes with anionic DNA is overcome by using divalent cations, such as calcium (Ca²⁺), as a bridge. mdpi.comthno.org The Ca²⁺ ions interact with the negatively charged phosphate backbone of the DNA and the anionic phosphate headgroups of DHP and other lipids (e.g., 1,2-dioleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)], DOPG) in the liposome (B1194612) membrane. mdpi.com This interaction condenses the DNA and associates it with the liposome surface, forming a nanoparticle complex capable of cellular uptake. mdpi.comthno.org

The optimization of these anionic lipoplexes involves carefully controlling the lipid molar ratio (anionic lipid to a neutral "helper" lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE), the concentration of the divalent cations, and the lipid-to-DNA ratio. mdpi.com Studies have shown that formulations optimized for these parameters can achieve high transfection efficiency. mdpi.comthno.org A significant advantage of these anionic systems is their potential for lower cytotoxicity compared to some cationic lipid-based vectors. mdpi.comthno.org

Polymeric Micelles in Drug Delivery

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers, featuring a hydrophobic core for encapsulating poorly soluble drugs and a hydrophilic shell for stability in aqueous environments. researchgate.netresearchgate.net The incorporation of lipids like this compound into these structures can create hybrid polymer-lipid micelles, enhancing their drug delivery capabilities.

This compound's role within a polymeric micelle is primarily to modify the surface charge and influence the stability and drug-loading capacity of the core. thno.orgresearchgate.net By adding an anionic lipid like DHP, the micelle acquires a negative surface charge. thno.org This charge can prevent aggregation, increase circulation time, and alter interactions with biological membranes. The hydrophobic tails of DHP integrate into the core of the micelle, co-localizing with the hydrophobic polymer blocks and the encapsulated drug, which can improve drug solubilization and loading efficiency. researchgate.net The ability to tune the physicochemical properties of polymeric micelles, including their surface charge, makes them a highly adaptable platform for advanced drug delivery research. thno.org

Biosensing and Electrochemical Sensor Development

This compound has been extensively used in the modification of electrode surfaces for electroanalysis due to its ability to form stable, uniform films that act as an effective matrix for immobilizing other nanomaterials. nih.gov

Electrode Surface Modification for Electroanalysis

The modification of electrode surfaces is a crucial strategy for enhancing the sensitivity, selectivity, and stability of electrochemical sensors. This compound is employed as a surface modifying agent due to its properties as a hydrophobic surfactant. nih.gov When a dispersion of DHP is applied to an electrode surface (such as a glassy carbon electrode, GCE) and the solvent is evaporated, DHP molecules self-assemble into a stable film. nih.gov

This DHP film serves two primary functions. First, it provides a robust and adhesive layer that firmly attaches to the electrode substrate. nih.gov Second, it creates a hydrophobic environment that can be advantageous for the analysis of certain molecules and acts as an excellent dispersing agent for various nanomaterials. nih.gov This improved adherence and dispersion of electroactive materials on the electrode surface leads to more reproducible and robust sensor performance. nih.gov The process of modification is often straightforward, involving simple drop-casting or spin-coating methods.

Integration with Electroactive Nanomaterials in Sensors

This compound is rarely used in isolation; its main advantage lies in its ability to be combined with a wide range of electroactive nanomaterials to create composite sensor platforms. nih.gov It has been successfully used in association with carbon nanotubes (CNTs), graphene, gold nanoparticles (AuNPs), and metal oxides like titanium dioxide (TiO₂) to enhance sensor performance. nih.govnih.gov

In these composite films, DHP acts as a binder and dispersing agent, preventing the agglomeration of nanoparticles and ensuring a uniform distribution across the electrode surface. nih.gov This uniform dispersion increases the electroactive surface area available for redox reactions, which is a key factor in improving the sensor's signal response. For example, a GCE modified with a composite of multi-walled carbon nanotubes (MWNTs) dispersed in a DHP film showed excellent electrocatalytic behavior toward the oxidation of specific analytes. nih.gov Similarly, sensors have been fabricated using TiO₂-Au nanoparticles integrated with CNTs within a DHP film, demonstrating the versatility of DHP as a matrix for complex, multi-component sensor architectures. nih.gov

Application in Amperometric Biomedical Sensors

The integration of DHP with nanomaterials has led to the development of sensitive amperometric sensors for various biomedical analytes. Amperometry measures the current generated by the oxidation or reduction of an analyte at a constant potential, providing a direct correlation to its concentration.

A notable example is an amperometric sensor for homocysteine, developed using a GCE modified with a nanocomposite film of gold nanoparticles and acetylene (B1199291) black dispersed in this compound. caymanchem.commdpi.com This modified electrode exhibited a strong electrocatalytic response to the oxidation of homocysteine, allowing for its sensitive detection. caymanchem.commdpi.com Another sensor, designed for the determination of ascorbic acid, utilized a GCE modified with TiO₂-Au nanoparticles and carbon nanotubes within a DHP film. nih.gov The synergistic effects of the well-dispersed nanomaterials within the stable DHP film lead to high sensitivity and low detection limits. nih.govcaymanchem.com

Table 2: Examples of Amperometric Sensors Utilizing this compound

Analyte Electrode Modification Linear Range Detection Limit Reference
Homocysteine AuNPs and Acetylene Black in DHP film on GCE 3.0 µmol/L - 1.0 mmol/L 0.6 µmol/L caymanchem.com
Ascorbic Acid TiO₂-Au NPs and CNTs in DHP film on GCE Not Specified Not Specified nih.gov
Indole-3-acetic acid CeCl₃ in DHP film on Gold Electrode Not Specified Not Specified nih.gov
Codeine Nanodiamonds in DHP film on GCE 0.299 - 10.8 µmol·L⁻¹ 54.5 nmol·L⁻¹ nih.gov

| Phenolphthalein | MWNTs in DHP film on GCE | Not Specified | Not Specified | nih.gov |

Biomaterial Surface Engineering

Surface Modification of Poly(lactic acid) for Enhanced Biocompatibility

A comprehensive review of scientific literature did not yield specific research studies on the surface modification of poly(lactic acid) (PLA) using this compound for the purpose of enhancing biocompatibility. While surface modification of PLA is a broad area of research to improve its inherent hydrophobicity and promote better cell interaction, studies specifically employing this compound for this application are not presently available in published research. e3s-conferences.orgnih.gov Research into PLA surface modification has explored various techniques, including the use of other phosphonate-containing molecules to improve interfacial bonding with bioactive ceramics like hydroxyapatite (B223615) in composite scaffolds. nih.govmdpi.comresearchgate.net However, direct application and investigation of this compound on PLA surfaces remain an unexplored area.

Creation of Biocompatible Coatings and Films

This compound has been successfully utilized to create biocompatible films that serve as templates for the growth of carbonated hydroxyapatite, a mineral component of bone, on metallic implant surfaces. researchgate.netnih.gov This approach leverages the Langmuir-Blodgett (LB) technique to deposit thin, organized layers of DHP onto substrates such as stainless steel and titanium. researchgate.net

The process involves a two-step method. First, DHP is deposited onto the metallic surface using the LB technique. Subsequently, the DHP-modified surface is immersed in a phosphate buffer and then exposed to a solution that mimics the ionic concentration of human plasma. researchgate.netnih.gov This procedure facilitates the growth of a carbonated hydroxyapatite layer, which is structurally similar to the mineral found in natural bone. researchgate.net

Research has shown that these DHP-templated hydroxyapatite coatings significantly enhance the biocompatibility of the underlying material. The modification of titanium surfaces with DHP-LB films has been found to notably increase the proliferation of osteoblastic cells, which are responsible for bone formation. researchgate.netnih.gov This suggests that such surfaces have the potential to be used as osteogenic materials, promoting better integration of implants with the surrounding bone tissue. researchgate.net The number of DHP layers deposited can be controlled, and studies have investigated the effects of two, four, and six-layer films on the subsequent growth of the mineral layer. researchgate.net

The resulting biocompatible coatings have been characterized using various analytical techniques. Scanning electron microscopy (SEM) and atomic force microscopy (AFM) have been used to study the morphology of the films, while infrared spectroscopy and energy-dispersive X-ray spectroscopy have been employed to determine the surface composition. researchgate.netnih.gov These analyses confirm the successful formation of a carbonated hydroxyapatite layer on the DHP-modified surfaces.

Table 1: Research Findings on this compound (DHP) for Biocompatible Coatings


Substrate MaterialSurface Modification TechniqueCoating MaterialKey FindingsReference
Stainless Steel, TitaniumLangmuir-Blodgett (LB) film deposition of DHPCarbonated HydroxyapatiteDHP films act as a template for the growth of a bone-like mineral layer.[2, 3]
TitaniumLangmuir-Blodgett (LB) film deposition of DHPCarbonated HydroxyapatiteSignificantly increased proliferation of osteoblastic cells on the modified surface.[2, 3]

Analytical and Characterization Methodologies

Spectroscopic Techniques

Spectroscopy is a fundamental tool for probing the molecular characteristics and behavior of DHP assemblies. Different regions of the electromagnetic spectrum are utilized to confirm its chemical identity, understand the fluidity and interactions within DHP membranes, and monitor the aggregation behavior of its vesicular forms.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule, thereby confirming its chemical structure. surfacesciencewestern.com The principle operates on the absorption of infrared radiation by molecules at specific frequencies that correspond to the vibrational modes of their chemical bonds, creating a unique "molecular fingerprint". nih.gov For DHP, FT-IR is crucial for verifying the presence of its key phosphate (B84403) and hydrocarbon moieties.

Research has identified the characteristic absorption bands for the phosphate group (PO₄³⁻) in DHP, which appear in the 1050–1000 cm⁻¹ region of the spectrum. nih.gov This corresponds well with the known spectral regions for phospholipids (B1166683) and nucleic acids, which show peaks at approximately 1081 cm⁻¹ and 1230 cm⁻¹. nih.gov The long hydrocarbon chains of DHP are identified by their characteristic C-H stretching vibrations, typically found between 3000 and 2800 cm⁻¹. libretexts.org Specifically, peaks corresponding to lipids are observed at 1451 cm⁻¹, 2854 cm⁻¹ (symmetric -CH₂ stretching), and 2958 cm⁻¹ (asymmetric -CH₂ stretching). nih.govresearchgate.net

Attenuated Total Reflectance (ATR) is a common sampling technique used with FT-IR (ATR-FTIR) that allows for the direct analysis of solid films and liquid samples with minimal preparation. mt.combruker.comanton-paar.comwikipedia.org This method has been employed to determine the surface composition of films containing DHP, confirming the successful deposition and presence of the compound on a substrate. researchgate.netnih.gov

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Reference
Phosphate (PO₄³⁻)Stretching1050–1000 nih.gov
Phospholipids-1081, 1230 nih.gov
Methylene (-CH₂)Symmetric Stretch~2854 nih.gov
Methylene (-CH₂)Asymmetric Stretch~2925 researchgate.net
LipidsDeformation~1451 nih.gov

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a versatile technique for investigating the structural dynamics of membranes. nih.govmdpi.com When coupled with site-directed spin labeling (SDSL), ESR can provide detailed information on the fluidity, polarity, and local dynamics within a lipid bilayer. nih.govmdpi.com In this method, a stable nitroxide radical (spin label) is attached to a specific position on a molecule, and the ESR spectrum of this label provides information about its rotational mobility, which is influenced by its immediate environment. mdpi.com

Studies on dihexadecyl phosphocholine (DHPC), an ether-linked analogue of DHP, have utilized spin-labeled lipids to probe membrane dynamics. frontiersin.org By incorporating phosphatidylcholine spin labels at either the 5th or 16th carbon position of the acyl chain, researchers can investigate the dynamics near the membrane surface and in the terminal chain region, respectively. frontiersin.org Analysis of the ESR spectra allows for the determination of motional parameters such as the rotational correlation time (τC), which describes the speed of rotational motion, and the mean-square angular amplitude (α²), which reflects the spatial restriction of the motion. frontiersin.org Combining continuous-wave (cw-EPR) and echo-detected (ED-EPR) data allows for the independent evaluation of these dynamic parameters. frontiersin.org

Electron Spin Echo Envelope Modulation (ESEEM) is a pulsed EPR technique that can measure weak dipolar couplings between the electron spin of the label and nearby magnetic nuclei, such as ³¹P in the phosphate headgroup. nih.gov This provides structural information, such as the distance between the spin label and the nucleus, up to about 8 Å. nih.gov ³¹P ESEEM is particularly valuable for identifying interactions between membrane components and the phosphate headgroup region of the lipid bilayer, helping to define the interaction surface of the membrane.

TechniqueMeasured ParameterInformation Obtained
Spin-Label ESRSpectral LineshapeMobility and fluidity of different membrane regions
cw-EPR / ED-EPRRotational Correlation Time (τC)Speed of molecular rotational motion
cw-EPR / ED-EPRMean-Square Angular Amplitude (α²)Spatial restriction and ordering of lipid chains
ESEEMElectron-Nuclear Dipolar CouplingProximity and interaction with specific nuclei (e.g., ³¹P in phosphate headgroup)

UV-Visible (UV-Vis) spectroscopy can be effectively used to study the aggregation of DHP vesicles in suspension. Although DHP itself does not absorb light in the UV-visible range, the aggregation of vesicles causes light scattering, which can be measured as an increase in absorbance or turbidity of the solution. acs.org This phenomenon allows for the monitoring of vesicle stability and aggregation kinetics under various conditions.

The interaction of DHP-containing liposomes with oppositely charged molecules, such as dendrimers, has been assessed by turbidity measurements. acs.org An initial increase in turbidity indicates the formation of larger aggregates as the molecules act as a bridge between vesicles. acs.org A subsequent decrease in turbidity at higher concentrations can signify the formation of smaller, water-soluble complexes. acs.org Similarly, the colloidal stability of DHP vesicles in response to changes in pH or the addition of electrolytes like NaCl has been evaluated by monitoring scatter-derived absorbance changes over time. researchgate.netacs.org

Furthermore, UV-Vis spectroscopy can be used to probe the local environment within the DHP bilayer by incorporating solvatochromic dyes. These probes change their absorption maximum (λ_max) in response to the polarity of their surroundings, providing insight into the properties of the vesicle's microenvironment. sci-hub.se It has also been used to monitor the gel-to-liquid-crystal phase transition of DHP membranes by observing temperature-dependent spectral changes of membrane-spanning probe molecules. science.gov

Measurement MethodAnalyte SystemObservationInterpretationReference
TurbidimetryDHP liposomes + dendrimersInitial increase, then decrease in turbidityVesicle aggregation followed by formation of soluble complexes acs.org
Turbidity SpectraDHP vesicles + NaCl / pH changeChanges in scatter-derived absorbanceAssessment of vesicle size and colloidal stability researchgate.net
Absorbance SpectraDHP vesicles with solvatochromic probesShift in λ_max of the probeCharacterization of the bilayer's microenvironment polarity sci-hub.se
Absorbance SpectraDHP vesicles with membrane-spanning probesTemperature-dependent spectral changesMonitoring of gel-to-liquid-crystal phase transition science.gov

Microscopic and Imaging Techniques

Microscopy techniques provide direct visualization of DHP assemblies, offering invaluable information on the size, shape, and surface features of films and vesicles. High-resolution imaging is essential for understanding the supramolecular structures formed by DHP.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. acs.org It has been used to image DHP vesicles and to characterize the surface morphology of thin films of DHP prepared using the Langmuir-Blodgett (LB) technique. researchgate.netnih.govdemokritos.gr

In studies where DHP-LB films were deposited on titanium substrates, AFM was used to quantify changes in the surface topography. researchgate.netresearchgate.net The deposition of a four-layer DHP film was shown to significantly alter the surface features. The average surface roughness (Ra), a measure of the fine-scale variations in the height of the surface, increased from 209 nm for the clean substrate to 316 nm after deposition of the film. researchgate.net This indicates that the DHP film creates a more textured surface compared to the bare substrate. AFM has also been used to measure the height of solid-supported DHP-containing lipid bilayers, which was found to be in the range of 5–6 nm. acs.org

SampleAFM MeasurementResultReference
Clean sand-blasted titanium surfaceAverage Roughness (Ra)209 nm researchgate.net
Titanium surface + 4 layers DHP-LB filmAverage Roughness (Ra)316 nm researchgate.net
Solid-supported DHP/DPPC bilayerBilayer Height5–6 nm acs.org

Scanning Electron Microscopy (SEM) provides information about a sample's surface topography and composition by scanning it with a focused beam of electrons. mdpi.com It is a key technique for visualizing the morphology of films and larger aggregates that are beyond the resolution of light microscopy. nih.govresearchgate.net

SEM has been instrumental in studying the morphology of DHP films deposited on metallic substrates like stainless steel and titanium. researchgate.netnih.govresearchgate.net Images of DHP-LB films show a granular surface morphology. researchgate.net These films can serve as templates for the growth of other materials. For instance, when DHP-modified surfaces were exposed to simulated body fluid, SEM images revealed that the surface became covered with globular, cauliflower-like structures identified as carbonated hydroxyapatite (B223615). researchgate.net The number of DHP layers (e.g., two, four, or six) was shown to influence the subsequent mineral growth. researchgate.net SEM has also been used to characterize the morphology of more complex systems incorporating DHP, such as niosomes where DHP acts as a charge-inducing agent, and nanocomposite films used in electrochemical sensors. nih.govmdpi.com

Transmission Electron Microscopy (TEM) for Vesicle and Micelle Structure

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology of dihexadecyl phosphate (DCP) aggregates, such as liposomes and vesicles, at high resolution. In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted, magnified, and focused onto an imaging device. For soft matter like vesicles, negative staining or cryogenic TEM (cryo-TEM) is often employed to enhance contrast and preserve the hydrated structure.

Studies have utilized TEM for the direct morphological characterization of nano-liposomes containing this compound. For instance, liposomes composed of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE), this compound, and cholesterol have been visualized, confirming the formation of vesicular structures nih.gov. Similarly, multilayered liposomes, where this compound provides the initial negative charge for subsequent layer-by-layer deposition of polyelectrolytes, have been shown by TEM to form spherical polyelectrolyte complexes permegear.com. TEM analysis of superparamagnetic iron oxide nanoparticles (SPIONs) functionalized with this compound has also been performed to visualize the resulting core-shell structure nih.gov.

Brewster Angle Microscopy (BAM) for Monolayer Visualization

Brewster Angle Microscopy (BAM) is a non-invasive imaging technique specifically designed for the real-time visualization of monolayers at the air-water interface, such as Langmuir films. The technique is based on the principle of the Brewster angle, which is the specific angle of incidence at which p-polarized light is perfectly transmitted through a pure interface (like air-water) with no reflection. For the air-water interface, this angle is approximately 53°. When an amphiphilic monolayer, such as one formed by this compound, is spread on the water surface, it alters the local refractive index. This change disrupts the Brewster condition, causing the p-polarized light to be reflected. The reflected light is then captured by a microscope objective to form a real-time image of the monolayer's morphology, including domain structures, phase transitions, and homogeneity.

BAM has been employed to study Langmuir monolayers of sodium dihexadecylphosphate (DHDP). These observations have supported findings from surface pressure-area isotherm analysis, confirming the occurrence of liquid-expanded to liquid-condensed phase transitions and providing visual evidence of the film's morphology during compression nih.gov.

Scattering and Diffraction Techniques

Scattering techniques are fundamental in determining the size, shape, and structural organization of this compound aggregates in solution. These methods rely on analyzing the pattern of radiation (light, neutrons, or X-rays) scattered by the sample.

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. By analyzing the autocorrelation of the intensity fluctuations, the translational diffusion coefficient (D) of the particles can be determined. The hydrodynamic diameter (Dh) is then calculated using the Stokes-Einstein equation.

DLS is extensively used to characterize this compound-containing vesicles, liposomes, and niosomes. It provides key parameters such as the mean hydrodynamic size (Z-Average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution nih.gov. A low PDI value (typically < 0.3) signifies a monodisperse or narrowly distributed population of particles.

Several studies have reported the particle size and PDI for various formulations incorporating this compound, as detailed in the table below.

Table 1. Hydrodynamic Diameter and Polydispersity Index of this compound-Containing Formulations Measured by DLS.
Formulation TypeCompositionMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Reference
Optimized Liposome (B1194612)Phosphatidylcholine, Cholesterol, this compound (DCP)88 ± 140.21 ± 0.02 scispace.com
NiosomeTween 60, Cholesterol, this compound (DDP)269.3 ± 9.580.331 ± 0.01 mdpi.com
VesicleThis compound (DHP)23 - 300Not Reported uchile.cl
Functionalized SPIONsSPIONs coated with this compound (DHP)53.75 ± 1.93Not Reported nih.gov

Small Angle Neutron Scattering (SANS) for Aggregate Structure

Small Angle Neutron Scattering (SANS) is a technique that provides structural information about materials on a scale of 1 to 100s of nanometers. It is particularly powerful for studying the structure of surfactant aggregates in solution. In a SANS experiment, a beam of neutrons is directed at a sample, and the elastically scattered neutrons are measured by a detector at very small angles. The scattering pattern depends on the size, shape, and interactions of the scattering objects. A key advantage of SANS is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to vary the scattering contrast between different components of a system, allowing specific parts of a complex structure to be highlighted or made "invisible".

SANS has been used to elucidate the aggregate structures of asymmetric di-n-alkyl-phosphate anions, which are structurally related to the symmetric this compound. In a study of n-butyl(n-dodecyl)phosphate (BDoP) and n-hexyl(n-dodecyl)phosphate (HDoP) in deuterium oxide (D2O), SANS data revealed that the length of the shorter alkyl chain significantly influences the aggregation behavior. The data was fitted to models of prolate ellipsoidal micelles, allowing for the determination of key structural parameters.

Table 2. Structural Parameters of Asymmetric Di-Alkyl Phosphate Micelles Determined by SANS. (Data adapted from a study on related compounds).
Parametern-butyl(n-dodecyl)phosphate (BDoP)n-hexyl(n-dodecyl)phosphate (HDoP)Reference
Model ShapeProlate EllipsoidProlate Ellipsoid nih.gov
Average Aggregation Number (n)Increases with concentration~125 (concentration independent) nih.gov
Minor Semiaxis (b, nm)1.71.9 nih.gov
Major Semiaxis (a, nm)2.2 - 4.14.2 nih.gov

Small Angle X-ray Scattering (SAXS) for Micellar Structures

Small Angle X-ray Scattering (SAXS) is another crucial technique for characterizing the nanoscale structure of materials, including surfactant micelles nih.gov. Similar to SANS, SAXS measures the intensity of X-rays scattered by a sample at very small angles. The scattering pattern provides information about the size, shape, and distribution of particles. SAXS is sensitive to variations in electron density, making it ideal for studying the core-shell structure of micelles, where the hydrophobic core has a different electron density from the hydrophilic shell and the surrounding solvent nih.govresearchgate.net.

SAXS studies on self-assembled micelles from peptide-polymer amphiphiles with hexadecyl (C16) alkyl tails provide insight into the structures that can be formed. By fitting the SAXS data to a core-shell spherical model, it is possible to determine the dimensions of the micellar components.

Table 3. Structural Parameters of C16-Alkyl Tailed Micelles from SAXS Analysis. (Data from a study on a related amphiphile).
ParameterDimension (nm)Reference
Model ShapeCore-Shell Sphere acs.org
Core Radius~2.8 acs.org
Shell Thickness~5.7 acs.org
Overall Diameter~17.0 acs.org

Electrochemical and Surface Chemistry Techniques

This compound (DHP) is widely utilized in electrochemistry, primarily for the modification of electrode surfaces to create sensors and biosensors scispace.com. As a hydrophobic surfactant with a negatively charged phosphate head group, DHP can form stable films on various electrode materials, such as glassy carbon electrodes (GCE) scispace.com. These films serve as effective matrices for immobilizing other materials, including carbon nanotubes, nanoparticles, and biological recognition elements like antibodies scispace.com.

The characterization of these DHP-modified surfaces and the study of their electrochemical behavior involve several techniques:

Cyclic Voltammetry (CV): This is a potentiodynamic electrochemical measurement where the working electrode potential is ramped linearly versus time in a cyclical manner. CV is used to probe the electrochemical properties of the DHP film and the redox behavior of analytes at the modified electrode surface.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for characterizing the electrode-solution interface. It measures the impedance of the system over a range of frequencies, providing information about the charge transfer resistance and capacitance of the DHP film. This data is used to characterize the formation and properties of the immobilized layer.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These microscopy techniques are used to study the surface morphology and topography of the DHP films on the electrode, confirming the successful modification of the surface scispace.com.

Square-Wave Adsorptive Stripping Voltammetry (SWAdSV): This highly sensitive technique is often used with DHP-modified electrodes for the determination of trace amounts of various compounds. The method involves a preconcentration step where the analyte is adsorbed onto the modified electrode surface, followed by a rapid potential sweep to measure the electrochemical response scispace.com.

For example, a glassy carbon electrode modified with multi-walled carbon nanotubes within a this compound film was used for the determination of bezafibrate, with cyclic voltammetry used to study its electrochemical behavior scispace.com. Similarly, sensors based on nano-TiO2 and DHP films have been developed for the detection of pentachlorophenol acs.org.

Table of Compounds

Compound NameAbbreviation
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamineDMPE
Bezafibrate-
Cholesterol-
Deuterium OxideD2O
This compoundDCP, DHP, DDP
n-butyl(n-dodecyl)phosphateBDoP
n-hexyl(n-dodecyl)phosphateHDoP
Pentachlorophenol-
PhosphatidylcholinePC
Sodium dihexadecylphosphateDHDP
Titanium DioxideTiO2

Electrokinetic Chromatography (EKC) for Solute Partitioning

Electrokinetic chromatography (EKC) is a powerful analytical technique utilized to investigate the partitioning of solutes into biomembrane-mimetic pseudophases, such as vesicles formed from this compound (DHP). acs.orgacs.org This method offers several advantages, including the need for small sample sizes, no requirement for sample purity, automation, and speed. acs.org In vesicular EKC (VEKC), DHP vesicles are incorporated into the buffer solution, and the separation of uncharged solutes is based on their differential partition coefficients between the aqueous phase and the vesicles. acs.orgresearchgate.net

The partitioning of solutes into DHP vesicles is influenced by several factors, with solute size and hydrogen bond acceptor strength being the primary determinants. acs.org Dipolarity and polarizability of the solutes also play a minor yet significant role. acs.org The cohesiveness of the solute microenvironments within DHP vesicles has been found to be intermediate between that of micelles and n-octanol. acs.org

To gain deeper insights into the interactions governing the partitioning process, the linear solvation energy relationship (LSER) model is employed. acs.orgacs.org This model helps in understanding the nature of solute-vesicle interactions. Studies have shown that DHP vesicles are weaker hydrogen bond donors and less dipolar than micelles. acs.org However, they exhibit stronger interactions with the n and π electrons of solutes. acs.org As the organizational complexity increases from micelles to vesicles, the microenvironment of the vesicles more closely resembles that of octanol, leading to a better correlation of solute partitioning in vesicle-water systems with that in octanol-water systems compared to micelle-water systems. acs.org

The Gibbs free energies of transfer for various functional groups from the aqueous phase to the vesicular phase can also be determined using this method, providing valuable information about the interactive nature of the lipid bilayers. acs.orgacs.org It is noteworthy that a relatively high pH (9.0 or higher) is necessary for the application of DHP vesicles in EKC. acs.org

Below is a data table summarizing the key factors influencing solute partitioning in DHP vesicles as determined by EKC:

Factor Influence on Partitioning
Solute SizeMajor determinant
Solute Hydrogen Bond Acceptor StrengthMajor determinant
Solute DipolarityMinor, but significant role
Solute PolarizabilityMinor, but significant role

Zeta Potential Measurements for Surface Charge

Zeta potential is a critical parameter for characterizing the surface charge of materials when they come into contact with a liquid medium. anton-paar.com It represents the electrical potential at the slipping plane of the electrical double layer that forms at the solid-liquid interface. anton-paar.comlsu.edu The magnitude and sign of the zeta potential provide insights into the electrostatic interactions at the surface.

The surface charge of this compound (DHP) assemblies, such as monolayers, is significantly influenced by the composition of the aqueous subphase, particularly the pH and the concentration of ions. elsevierpure.com At a pH of 5-6, it has been observed that less than 2% of the DHP molecules in a monolayer are charged, as evidenced by the magnitude of repulsive double-layer forces. elsevierpure.com

The isoelectric point (IEP) is the pH at which the zeta potential is zero, indicating a net neutral surface charge. mdpi.com For DHP, the surface charge can be modulated by the presence of different ions in the aqueous solution. For instance, the replacement of protons with sodium ions as counterions can alter the intralayer forces within a DHP monolayer. elsevierpure.com

The following table summarizes the effect of pH and ion concentration on the surface charge of DHP monolayers:

Condition Effect on DHP Monolayer
pH 5-6Less than 2% of molecules are charged.
Increasing pHCan lead to changes in intralayer hydration forces.
Increasing NaCl concentrationCan lead to changes in intralayer hydration forces.

Electrochemical Impedance Spectroscopy (EIS) for Interface Characterization

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to analyze the properties of materials and their interfaces. jecst.org It involves applying a small sinusoidal voltage perturbation to an electrochemical cell and measuring the resulting current response over a range of frequencies. nih.govmdpi.com This allows for the characterization of various interfacial phenomena, including charge transfer resistance, double-layer capacitance, and diffusion processes. jecst.orgwhiterose.ac.uk

In the context of this compound (DHP) assemblies, such as monolayers or vesicles, EIS can be employed to probe the electrical properties of the interface between the DHP structure and the surrounding aqueous electrolyte. The impedance data is typically analyzed by fitting it to an equivalent electrical circuit model, where each component of the circuit represents a specific physical or chemical process occurring at the interface. nih.gov

For instance, the formation of a DHP monolayer on an electrode surface would alter the interfacial impedance. This change can be monitored by EIS to characterize the integrity and properties of the monolayer. The analysis of the impedance spectra, often presented as Nyquist or Bode plots, can provide information on the capacitance of the DHP layer, its resistance to ion transport, and the charge transfer kinetics at the electrode surface. mdpi.com

A simplified equivalent circuit model for a DHP-modified electrode might include:

Solution Resistance (Rs): The resistance of the bulk electrolyte.

Double-Layer Capacitance (Cdl): The capacitance of the electrical double layer at the DHP-electrolyte interface.

Charge Transfer Resistance (Rct): The resistance to the flow of charge across the DHP layer.

The following table outlines the potential information that can be obtained from EIS characterization of a DHP interface:

EIS Parameter Information Gained
Solution Resistance (Rs)Electrical resistance of the bulk solution.
Charge Transfer Resistance (Rct)Resistance to electrochemical reactions at the interface.
Double-Layer Capacitance (Cdl)Capacitive properties of the DHP-electrolyte interface.
Warburg Impedance (W)Information on diffusion-controlled processes.

Surface Pressure-Area Isotherms (π-A Isotherms) for Monolayers

Surface pressure-area (π-A) isotherms are a fundamental tool for studying the behavior of insoluble monolayers at an air-water interface. biolinscientific.com This technique involves compressing a monolayer of an amphiphilic molecule, such as this compound (DHP), and measuring the resulting surface pressure as a function of the area available per molecule. biolinscientific.com The resulting isotherm reveals different phases of the monolayer, which are determined by the physical and chemical properties of the amphiphile, the subphase temperature, and the subphase composition. biolinscientific.com

For DHP monolayers, the π-A isotherm typically shows distinct phases: a gaseous (G) phase at large molecular areas, a liquid-expanded (LE) phase, a liquid-condensed (LC) phase, and a solid-condensed (S) phase upon further compression. elsevierpure.comnih.gov The transition between these phases is characterized by changes in the slope of the isotherm.

The properties of the DHP monolayer are sensitive to the conditions of the aqueous subphase. For example, increasing the pH or the NaCl concentration can lead to an increase in the area per molecule for a given surface pressure, suggesting that sodium ions may replace protons as counterions, leading to an intralayer hydration force. elsevierpure.com The presence of ions like Ca²⁺ in the subphase can also affect the interfacial organization, leading to a decrease in the minimum molecular area. researchgate.net

The table below presents typical data obtained from π-A isotherm measurements of DHP monolayers:

Phase Characteristics Approximate Area per Molecule (Ų/molecule)
Gaseous (G)Molecules are far apart with minimal interaction.> 50
Liquid-Expanded (LE)Molecules are closer but still disordered.40 - 50
Liquid-Condensed (LC)Molecules are ordered and tilted.20 - 40
Solid-Condensed (S)Molecules are tightly packed in a solid-like state.< 20

Note: The specific area per molecule for each phase can vary depending on experimental conditions such as temperature and subphase composition.

Thermal Analysis

Thermogravimetric Analysis (TGA) for Composition

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.com This method provides valuable information about the composition, thermal stability, and decomposition behavior of materials. mt.com When a sample is heated, it may undergo mass loss due to processes like vaporization, decomposition, or reaction with the surrounding gas. mt.com

For a compound like this compound, TGA can be used to determine its thermal stability and to analyze its decomposition products. The TGA curve, which plots mass against temperature, will show distinct steps corresponding to different mass loss events. The temperature at which these steps occur indicates the thermal stability of the compound. mt.com

In the case of phosphorus-containing compounds, the final residue after thermal decomposition in an air or oxygen atmosphere is often a phosphate-based material. For example, the thermal decomposition of some phosphorus-containing ionic liquids results in a black residue that is presumed to contain P₂O₅ after oxidation. researchgate.net Analysis of the evolved gases during the TGA experiment, often done by coupling the TGA instrument to a mass spectrometer (TGA-MS), can identify the decomposition products. For phosphorus compounds, fragments such as H₃PO₄ may be detected. researchgate.net

The following table illustrates the type of information that can be obtained from a TGA analysis of a phosphorus-containing organic compound like this compound:

Temperature Range Observed Event Interpretation
Low TemperatureMass lossVolatilization of impurities or adsorbed water.
Mid-High TemperatureStepwise mass lossDecomposition of the organic chains.
High TemperatureStable residueFormation of inorganic phosphate residue (e.g., P₂O₅).

Computational and Theoretical Studies

Molecular Dynamics (MD) Simulations of Dihexadecyl Phosphate (B84403) Systems

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the behavior of dihexadecyl phosphate (DHP) systems at the molecular level, offering insights into the formation, structure, and dynamics of monolayers and vesicles.

In one notable study, MD simulations were employed to explore the interactions within a mixed monolayer system composed of sodium dihexadecylphosphate (DHDP) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). These simulations provided detailed information on the structural arrangement and conformation of the molecules within the monolayer. Key findings from these simulations included the determination of the area per molecule and the electron density profiles across the system, which are crucial parameters for understanding the packing and organization of the lipid molecules.

Another significant application of MD simulations has been in the study of the interaction between this compound monolayers and lanthanide ions at the air-water interface. These simulations revealed that the nature of the lanthanide ion significantly influences the structure of the DHP assembly. Lighter lanthanide ions were observed to adsorb to the DHP monolayer, forming a simple 3:1 surfactant-to-lanthanide ratio with minimal disruption to the film. In contrast, heavier lanthanide ions induced a spontaneous transformation of the monolayer into an inverted bilayer structure. All-atom MD simulations confirmed an elevated correlation between ions in the bilayer system, providing a molecular-level explanation for the observed structural changes.

The following table summarizes the key parameters and findings from representative MD simulations of this compound systems.

Simulated SystemKey Simulation ParametersNoteworthy Findings
Mixed DHDP/POPC monolayerLipid21 force field, OPC water modelProvided area per molecule and electron density profiles, elucidating molecular packing.
DHP monolayer with lanthanide ionsExplicit solvent, all-atom simulationsDemonstrated differential interactions of light vs. heavy lanthanides, with the latter inducing bilayer formation.

Density Functional Theory (DFT) Calculations for Molecular Optimization and Monolayer Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for determining the optimized molecular geometry and predicting the structural properties of molecules and their assemblies, such as monolayers. While specific DFT studies focusing exclusively on this compound are not extensively reported in the reviewed literature, the principles of DFT are broadly applicable and provide a framework for understanding its potential contributions to the study of DHP.

For an individual this compound molecule, DFT calculations can be used to determine its lowest energy conformation. This is achieved by calculating the electronic energy of the molecule for various atomic arrangements and finding the geometry that minimizes this energy. This process, known as geometry optimization, provides precise information about bond lengths, bond angles, and dihedral angles.

In the context of DHP monolayers, DFT can be used to model the interactions between neighboring molecules and between the molecules and a substrate. By calculating the energies of different packing arrangements, DFT can predict the most stable monolayer structure. These calculations can also provide insights into the electronic properties of the monolayer, such as its surface potential and work function. The general approach for such calculations involves setting up a periodic model of the monolayer and using a suitable exchange-correlation functional and basis set to solve the Kohn-Sham equations.

Theoretical Models for Surface Forces and Adhesion

The interactions governing the assembly and stability of this compound monolayers, both within a single layer (intralayer) and between adjacent layers (interlayer), have been a subject of theoretical and experimental investigation. A key study in this area by Claesson, Carmona-Ribeiro, and Kurihara provided significant insights into the forces at play.

Theoretical models for surface forces, such as the DLVO (Derjaguin-Landau-Verwey-Overbeek) theory, are often employed to understand the behavior of colloidal systems and interfaces. These models typically consider the balance between attractive van der Waals forces and repulsive electrostatic double-layer forces. In the case of this compound monolayers, which are charged at neutral pH, electrostatic interactions play a crucial role in both intralayer and interlayer forces.

The study of DHP monolayers has contributed to the understanding of hydration forces, which are short-range repulsive forces attributed to the structuring of water molecules near surfaces. These forces are particularly important in preventing the close approach of bilayers and monolayers in aqueous environments. The adhesion between DHP monolayers and other surfaces is also governed by a combination of these forces. The ability to model and predict these forces is critical for applications involving the controlled deposition of DHP films.

Modeling of Solute Partitioning and Interfacial Behavior

The partitioning of solutes into this compound vesicles, which serve as a mimic for biological membranes, has been quantitatively modeled to understand the underlying intermolecular interactions. One effective approach has been the use of the linear solvation energy relationship (LSER) model.

A study investigating solute partitioning into DHP small unilamellar vesicles through electrokinetic chromatography found that the size and hydrogen bond acceptor strength of the solutes are the primary factors determining their partitioning behavior. Dipolarity and polarizability of the solutes were found to play a less significant, yet still important, role. The LSER model was used to correlate the partitioning of a range of solutes with their physicochemical properties.

The Gibbs free energies of transfer for various functional groups from the aqueous phase to the vesicular phase were determined, providing a thermodynamic basis for the observed partitioning. These models indicated that the microenvironment within the DHP vesicles is more cohesive than that of micelles but less so than n-octanol. This suggests that DHP vesicles provide a unique environment for solute solubilization, with characteristics intermediate between those of simple micelles and bulk organic solvents. The study also explored the effect of incorporating cholesterol into the DHP bilayer on the interactive nature of the pseudophase.

The following table presents a summary of the factors influencing solute partitioning in DHP vesicles as determined by LSER modeling.

Influencing FactorSignificance
Solute SizeMajor determinant
Hydrogen Bond Acceptor StrengthMajor determinant
DipolarityMinor, but significant
PolarizabilityMinor, but significant

Q & A

Q. What are the recommended safety protocols and storage conditions for handling dihexadecyl phosphate in laboratory settings?

this compound requires strict safety measures due to its chemical reactivity. Researchers must wear protective eyewear, gloves, and lab coats to avoid skin contact. Waste should be segregated and disposed of via certified hazardous waste services to prevent environmental contamination. Storage should be in a cool, dry environment, ideally under inert gas to prevent hydrolysis. Stability tests indicate prolonged degradation at temperatures above 25°C .

Q. How can researchers synthesize and characterize this compound for experimental use?

Synthesis typically involves esterification of phosphoric acid with hexadecanol under anhydrous conditions, followed by purification via column chromatography. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR): To confirm esterification (δ ~1.25 ppm for alkyl chains, δ ~4.1 ppm for phosphate-linked oxygens).
  • Mass Spectrometry (MS): For molecular weight verification (expected m/z: 546.85 for [M+H]⁺).
  • FT-IR Spectroscopy: Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P-O-C stretch) confirm functional groups .

Q. What methodologies are used to assess this compound’s role in modulating cell membrane permeability?

Researchers employ fluorescence-based assays (e.g., calcein leakage) to quantify membrane permeability. For cell viability, protocols like MTT or resazurin reduction assays are used. This compound is incorporated into liposomal formulations at 1–5 mol% to study its interaction with lipid bilayers. Enhanced permeability is attributed to its amphiphilic structure disrupting membrane packing .

Advanced Research Questions

Q. How can experimental design frameworks like Box-Behnken optimize this compound’s use in nanocarrier synthesis?

A Box-Behnken design (three variables, three levels) is effective for optimizing niosome formulations. Key variables include:

  • Cholesterol-to-surfactant molar ratio (e.g., 0.2–0.8).
  • This compound concentration (0.5–2.0 wt%).
  • Sonication time (5–15 minutes). Responses like encapsulation efficiency and particle size are analyzed using ANOVA to identify significant factors. This approach reduces trial runs by 70% compared to full factorial designs .

Q. What strategies enhance the stability and sensitivity of this compound-based electrochemical biosensors?

Composite films with multiwalled carbon nanotubes (MWCNTs) and this compound improve sensor durability. Methodology:

  • Film Preparation: Disperse MWCNTs in this compound solution (0.1% w/v) and deposit onto glassy carbon electrodes.
  • Testing: Cyclic voltammetry in buffer (pH 7.4) under microfluidic flow (20 µL/min) to assess shear resistance.
  • Optimization: The MWCNT/dihexadecyl phosphate film shows 90% adherence retention under flow, outperforming DMF-cast films .

Q. How can lamellar electron diffraction resolve structural ambiguities in this compound-containing lipid assemblies?

Diffraction data corrected for intensity truncation (via Lorentz factor adjustment) reveal phosphorus positions at z·c = 0.43 Å. Computational rigid-body modeling matches observed vs. calculated structure factors (R-factor < 0.15). This method clarifies bilayer asymmetry in mixed lipid systems .

Q. How should researchers address contradictions in data when this compound films yield variable electrochemical responses?

Contradictions arise from film preparation variables (e.g., sonication time, surfactant ratio). Mitigation steps:

  • Statistical Analysis: Use Design Expert® software to model interactions between variables (e.g., cholesterol ratio vs. sonication energy).
  • Standardization: Pre-calibrate each film batch using control analytes (e.g., insulin oxidation at +0.765 V vs. Ag/AgCl).
  • Cross-Validation: Compare results with atomic force microscopy (AFM) to correlate film homogeneity with electrochemical performance .

Q. What self-assembly mechanisms enable this compound to form hierarchical materials in supramolecular chemistry?

this compound binds metallosupramolecular polyelectrolytes via electrostatic interactions, forming stable monolayers at air-water interfaces. Langmuir-Blodgett deposition orients these complexes into anisotropic thin films. Applications include tunable surface coatings with pH-responsive solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.